molecular formula C13H12N6O4 B3017636 Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 420831-91-0

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3017636
CAS No.: 420831-91-0
M. Wt: 316.277
InChI Key: MXNZAGCNJDBAQG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a tetrazolo[1,5-a]pyrimidine derivative characterized by a 4-nitrophenyl substituent at position 7, a methyl group at position 5, and a methyl ester at position 4. This compound is synthesized via multicomponent reactions (MCRs), often employing catalysts such as Fe₃O₄@SiO₂-supported alkyl ammonium hydrogen sulfate, which enhances reaction efficiency and sustainability .

Properties

IUPAC Name

methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O4/c1-7-10(12(20)23-2)11(18-13(14-7)15-16-17-18)8-3-5-9(6-4-8)19(21)22/h3-6,11H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNZAGCNJDBAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrazolo[1,5-a]pyrimidine core. The general synthetic route can be summarized as follows:

  • Starting Materials : The synthesis begins with aryl aldehydes and 5-aminotetrazole.
  • Reaction Conditions : The reaction is often conducted under solvent-free conditions at elevated temperatures (e.g., 70 °C) using catalysts such as [PTPSA@SiO2-Fe3O4].
  • Isolation : The product is purified through crystallization techniques, yielding high purity and good yields (91-97%) .

The molecular formula for this compound is C14H14N6O4C_{14}H_{14}N_{6}O_{4}, with a notable presence of a nitrophenyl group which enhances its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A series of related compounds have been evaluated for their cytotoxic effects against various human cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • A549 (lung cancer)

In vitro assays demonstrated that compounds with the tetrazolo-pyrimidine framework exhibited significant cytotoxicity, with some derivatives showing better activity than standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
5-Methyl-7-(4-Nitrophenyl)HCT-11610More potent
5-Methyl-7-(4-Nitrophenyl)MCF-715Comparable
5-Methyl-7-(4-Nitrophenyl)MDA-MB-23120Less potent
5-Methyl-7-(4-Nitrophenyl)A54912More potent

The mechanism by which these compounds exert their anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Oxidative Stress : The presence of the nitrophenyl group may enhance reactive oxygen species (ROS) production, contributing to cell death.
  • Targeting Specific Pathways : Some studies suggest that these compounds may inhibit pathways involved in cancer cell survival and proliferation .

Study on Cytotoxicity

A comprehensive study assessed the cytotoxic effects of various derivatives of tetrazolo[1,5-a]pyrimidine on human cancer cell lines. The findings indicated that compounds substituted at the 7-position with nitrophenyl groups exhibited enhanced cytotoxicity compared to their non-substituted counterparts. For instance, this compound showed IC50 values significantly lower than those of traditional chemotherapeutics in specific cell lines .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications at the 7-position significantly influence biological activity. For example:

  • Substitution with electron-withdrawing groups like nitro enhances potency.
  • Variations in substituents affect solubility and bioavailability, impacting overall efficacy .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results as a potential therapeutic agent. Key applications include:

  • Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes by binding to their active sites or through non-covalent interactions. This property is crucial for developing new drugs targeting various diseases.
  • Antioxidant Activity : Related compounds within the tetrazolo-pyrimidine class have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • DNA Interaction : Preliminary studies suggest that this compound can interact with DNA, potentially influencing cellular processes such as proliferation and apoptosis. This interaction is vital for understanding its mechanisms of action in cancer therapy.

Biochemical Studies

The compound's ability to interact with biological targets makes it an important candidate for biochemical research:

  • Cellular Mechanisms : Investigations into how this compound affects cellular signaling pathways could provide insights into its therapeutic potential.
  • Pharmacological Studies : Its pharmacokinetic and pharmacodynamic properties are under investigation to assess its viability as a drug candidate. This includes studying absorption, distribution, metabolism, and excretion (ADME) characteristics .

Materials Science

The unique structural features of this compound also lend themselves to applications in materials science:

  • Synthesis of Novel Materials : The synthesis routes for this compound can be adapted to create new materials with specific properties for use in sensors or electronic devices .

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes relevant to cancer therapy.
Antioxidant ActivityShowed significant antioxidant effects in vitro, suggesting protective roles against oxidative damage.
DNA InteractionIndicated potential for binding to DNA, influencing gene expression and cellular response mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The 4-nitrophenyl group distinguishes this compound from analogs with other aryl or heteroaryl substituents. Key comparisons include:

Compound Name Substituent at Position 7 Key Properties Reference
Ethyl 5-methyl-7-(4-morpholinophenyl)-... 4-Morpholinophenyl Electron-donating morpholine enhances solubility; used in crystallographic studies to analyze planar pyrimidine-tetrazole core interactions .
Ethyl 5-methyl-7-(4-(phenylthio)phenyl)-... 4-(Phenylthio)phenyl Increased lipophilicity due to sulfur; crystal structure reveals intermolecular hydrogen bonding (N–H···O) stabilizing the dihydrotetrazolopyrimidine framework .
Methyl 5-methyl-7-(4-methylphenyl)-... 4-Methylphenyl Electron-donating methyl group reduces reactivity; lower antimicrobial activity compared to nitro-substituted analogs .

Ester Group Variations at Position 6

The methyl ester group impacts solubility and metabolic stability. Ethyl esters, such as in Ethyl 5-methyl-7-(4-morpholinophenyl)-..., exhibit slower hydrolysis rates in vivo compared to methyl esters, affecting bioavailability .

Heterocyclic Core Modifications

Replacing the tetrazole ring with triazolo or pyrazolo moieties alters electronic and steric properties:

  • Triazolo[1,5-a]pyrimidines : Exhibit reduced ring strain compared to tetrazolo analogs, improving thermal stability but lowering bioactivity .
  • Pyrazolo[1,5-a]pyrimidines : Enhanced π-conjugation increases fluorescence properties, making them suitable for optoelectronic applications .

Antimicrobial Activity

  • The 4-nitrophenyl derivative shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming morpholinophenyl and methylphenyl analogs .
  • Carboxamide derivatives (e.g., bis-carboxamide linked via sulfonyl groups) exhibit enhanced activity due to improved membrane penetration .

Electronic Effects

  • 4-Nitrophenyl : Strong electron-withdrawing nature increases electrophilicity at the pyrimidine core, facilitating nucleophilic attacks in synthetic applications .
  • 4-Morpholinophenyl: Electron-donating properties stabilize charge-transfer complexes, relevant in materials science .

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via multicomponent reactions involving aldehydes, aminotetrazoles, and β-keto esters. A widely used method employs tetramethylenediamine piperazine (TMDP) as a catalyst in ethanol/water (1:1 v/v) under reflux conditions, achieving moderate to high yields . Alternative approaches include solvent-free molten-state reactions with TMDP, though this requires careful handling due to the catalyst’s toxicity . Water-based multicomponent synthesis protocols have also been reported, leveraging green chemistry principles to improve scalability .

Q. How is the compound characterized after synthesis?

Characterization involves a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments, with shifts typically observed in the δ 2.1–2.3 ppm range for the methyl group and δ 7.5–8.3 ppm for aromatic protons .
  • Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Melting point analysis : Consistent with reported values (e.g., 243–245°C for structurally analogous compounds) .
  • TLC and microanalysis : For purity assessment (e.g., silica gel plates with UV detection) .

Q. What are the critical structural features influencing its reactivity?

The 4-nitrophenyl group at position 7 enhances electron-withdrawing effects, stabilizing the dihydrotetrazolo-pyrimidine core and directing electrophilic substitutions. The methyl ester at position 6 contributes to solubility in polar aprotic solvents (e.g., DMF), facilitating further functionalization . X-ray crystallography of related analogs reveals planar geometry at the pyrimidine ring, which is crucial for π-π stacking interactions in supramolecular assemblies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, enabling the identification of optimal reaction pathways. For example, computational screening of catalysts like TMDP can reduce trial-and-error experimentation by modeling their electronic effects on reaction kinetics . Machine learning algorithms trained on existing reaction datasets (e.g., solvent choices, temperature) further refine experimental conditions, minimizing resource consumption .

Q. What strategies address low yields in the synthesis of this compound?

Yield improvements focus on:

  • Catalyst optimization : Replacing TMDP with less toxic alternatives (e.g., piperidine derivatives) while maintaining catalytic efficiency .
  • Solvent systems : Binary mixtures (ethanol/water) enhance solubility of nitroaromatic intermediates .
  • Reaction time/temperature : Extended reflux durations (10–12 hours) and controlled heating (80–100°C) improve conversion rates .
  • Multicomponent approaches : Simultaneous introduction of substituents reduces side reactions .

Q. How to resolve discrepancies in spectroscopic data for this compound?

Contradictions in NMR or MS data often arise from impurities or tautomeric equilibria. Mitigation strategies include:

  • Cross-validation : Using complementary techniques (e.g., IR for functional groups, HRMS for exact mass) .
  • Dynamic NMR : To detect tautomerization in solution (e.g., keto-enol shifts in the pyrimidine ring) .
  • Crystallographic verification : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What are the challenges in scaling up production for research applications?

Scaling requires addressing:

  • Catalyst recovery : TMDP’s toxicity necessitates efficient recycling methods, such as immobilized catalysts on silica supports .
  • Purification : Column chromatography becomes impractical; alternatives like recrystallization from ethanol/DMF mixtures are preferred .
  • Safety protocols : Handling nitroaromatic intermediates requires strict control of exothermic reactions .

Methodological Notes

  • Synthesis protocols : Prioritize ethanol/water solvent systems for reproducibility .
  • Data validation : Always compare experimental spectra with literature analogs (e.g., Gein et al., 2010) .
  • Safety : Use fume hoods for reactions involving TMDP or nitroaromatics .

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